molecular formula C16H16N4O3S3 B2607698 1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1002041-65-7

1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2607698
CAS No.: 1002041-65-7
M. Wt: 408.51
InChI Key: SERDYMCHZPEUHQ-UHFFFAOYSA-N
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Description

1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C16H16N4O3S3 and its molecular weight is 408.51. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative and Antimicrobial Properties

A study on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, which shares structural similarities with the compound of interest, demonstrated notable DNA protective abilities and strong antimicrobial activity against specific bacteria strains. Notably, certain compounds exhibited cytotoxicity on cancer cell lines, indicating potential antiproliferative properties. This suggests that derivatives of 1,3,4-thiadiazole compounds, including the compound , could be explored for chemotherapeutic applications and microbial resistance studies (Gür et al., 2020).

Photodegradation Studies

Research on the photodegradation of a 1,3,4-thiadiazole-urea herbicide highlighted the formation of novel photoproducts, which involved structural rearrangements. This study provides insights into the environmental stability and degradation pathways of thiadiazole-urea derivatives, which is crucial for understanding the ecological impact of such compounds (Moorman et al., 1985).

Structural and Bioactivity Analysis

The synthesis and structural characterization of N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea revealed its crystalline structure and potential fungicidal activities. This underscores the importance of structural analysis in understanding the bioactive potential of thiadiazole derivatives, suggesting that similar analyses could be applied to the compound to determine its biological applications (Song et al., 2008).

Novel Synthesis Methods

A study on the synthesis of 1,3,4‐thiadiazol‐2‐yl urea derivatives under microwave irradiation provided a more efficient synthesis method. This could be relevant for the compound of interest, as it may offer a more efficient route for its synthesis, which is crucial for its application in research and development (Li & Chen, 2008).

Anticancer Activity via PI3K/AKT Signaling Pathway

The design and synthesis of novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives showed potent anti-CML activity, highlighting the therapeutic potential of thiadiazole-urea derivatives in cancer treatment through the PI3K/AKT signaling pathway. This suggests that the compound could also be evaluated for its anticancer properties (Li et al., 2019).

Properties

IUPAC Name

1-[5-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S3/c1-22-11-6-10(7-12(8-11)23-2)9-25-16-20-19-15(26-16)18-14(21)17-13-4-3-5-24-13/h3-8H,9H2,1-2H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERDYMCHZPEUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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